An In-depth Technical Guide to Quinoline Sulfate and its Derivatives
An In-depth Technical Guide to Quinoline Sulfate and its Derivatives
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analysis of quinoline (B57606) sulfate (B86663) and the related, biologically active compound, 8-hydroxyquinoline (B1678124) sulfate. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the chemistry and potential applications of these compounds.
Chemical Structure and Identification
Quinoline sulfate exists in a few distinct forms, primarily as the simple salt of quinoline and sulfuric acid, and as the sulfate salt of its hydroxylated derivative, 8-hydroxyquinoline. It is crucial to distinguish between these compounds as their properties and applications differ significantly.
Quinoline Sulfate is the salt formed from the reaction of the weak base quinoline with sulfuric acid. Depending on the stoichiometry, it can exist as quinoline bisulfate (1:1) or quinoline sulfate.
8-Hydroxyquinoline Sulfate is the sulfate salt of 8-hydroxyquinoline, a chelating agent with a range of biological activities.
The chemical structures of these compounds are presented below.
Physicochemical Properties
The physical and chemical properties of quinoline sulfate and 8-hydroxyquinoline sulfate are summarized in the tables below for easy comparison.
Table 1: Physical Properties
| Property | Quinoline Sulfate | 8-Hydroxyquinoline Sulfate |
| Appearance | White to grayish-white or light brown crystalline powder.[1] | Pale yellow to yellow crystalline powder.[2] |
| Molecular Formula | C₉H₇N·H₂SO₄ (bisulfate)[1] | (C₉H₇NO)₂·H₂SO₄ |
| Molecular Weight | 227.24 g/mol (bisulfate)[3] | 388.4 g/mol [2] |
| Melting Point | Data unavailable | ~175 °C[2] |
| Boiling Point | Data unavailable | 267 °C at 760 mmHg (of 8-hydroxyquinoline)[2] |
| Solubility | Slightly soluble in water.[1] | >=10 g/100 mL in water at 19 °C; slightly soluble in DMSO and methanol.[2] |
| CAS Number | 530-66-5 (bisulfate)[1] | 134-31-6[2] |
Table 2: Chemical Properties
| Property | Quinoline Sulfate | 8-Hydroxyquinoline Sulfate |
| Acidity | Aqueous solutions are acidic (pH < 7.0).[1] | Aqueous solutions are acidic; a 2% solution has a pH of 3.2.[4] |
| Reactivity | Reacts as an acid to neutralize bases.[1] | Reacts as an acid to neutralize bases.[2] |
| Sensitivity | Sensitive to light.[1] | Data unavailable |
Experimental Protocols
This section details the methodologies for the synthesis and analysis of quinoline sulfate and its derivatives.
Synthesis of Quinoline Sulfate
The formation of quinoline sulfate is a straightforward acid-base reaction. Quinoline, a weak base, reacts with sulfuric acid to form the corresponding salt.[3]
General Protocol:
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Dissolve quinoline in a suitable organic solvent.
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Slowly add a stoichiometric amount of concentrated sulfuric acid with stirring. The reaction is exothermic and may require cooling.
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The quinoline sulfate salt will precipitate from the solution.
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The precipitate can be collected by filtration, washed with a non-polar solvent to remove any unreacted starting material, and dried.
Synthesis of 8-Hydroxyquinoline Sulfate
8-Hydroxyquinoline is commercially synthesized via the Skraup reaction, followed by sulfation.
Skraup Synthesis of 8-Hydroxyquinoline: This method involves the reaction of o-aminophenol with glycerol (B35011) in the presence of sulfuric acid and an oxidizing agent (e.g., o-nitrophenol or arsenic acid).[5]
Protocol Outline:
-
Glycerol is dehydrated by sulfuric acid to form acrolein.
-
o-Aminophenol undergoes a Michael addition to acrolein.
-
The intermediate undergoes acid-catalyzed cyclization.
-
The resulting dihydroquinoline derivative is oxidized to 8-hydroxyquinoline.
Sulfation of 8-Hydroxyquinoline: The synthesized 8-hydroxyquinoline is then reacted with sulfuric acid to form 8-hydroxyquinoline sulfate.
Protocol:
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Dissolve 8-hydroxyquinoline in a suitable solvent (e.g., ethanol).
-
Slowly add a stoichiometric amount of sulfuric acid while stirring.
-
The 8-hydroxyquinoline sulfate will precipitate.
-
Collect the solid by filtration, wash with a cold solvent, and dry under vacuum.
Analytical Methods
High-Performance Liquid Chromatography (HPLC) is a common and reliable method for the analysis and quantification of quinoline sulfate and 8-hydroxyquinoline sulfate.
HPLC Method for Quinoline Sulfate Analysis:
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Column: Reversed-phase C18 column.
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Mobile Phase: A mixture of acetonitrile (B52724) and water with a suitable buffer, such as phosphoric acid.
-
Detection: UV detection at an appropriate wavelength.
HPLC Method for 8-Hydroxyquinoline Sulfate Analysis:
-
Column: LiChrosorb RP-18 column.[2]
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Mobile Phase: Acetonitrile-water (65:35 v/v), with the pH adjusted to 3.05 with phosphoric acid.[2]
-
Detection: UV detection at 240 nm.[4]
Biological Activity and Signaling Pathways
While quinoline itself has limited direct biological applications, its derivatives, particularly 8-hydroxyquinoline and its salts, exhibit a wide range of biological activities.
8-Hydroxyquinoline Sulfate is known for its antimicrobial, antifungal, and chelating properties. Its biological effects are often attributed to its ability to chelate metal ions, which can disrupt essential cellular processes in microorganisms.
More recently, 8-hydroxyquinoline and its derivatives have been investigated for their potential in treating neurodegenerative diseases and cancer. One of the pathways implicated in its neuroprotective effects is the calpain-calpastatin signaling pathway .
Calpains are calcium-dependent proteases that, when overactivated, can lead to cell death. Calpastatin is the endogenous inhibitor of calpains. Studies have shown that 8-hydroxyquinoline derivatives can modulate this pathway, potentially by attenuating the increase in calpain expression under conditions of cellular stress, such as high glucose levels in neuronal cells.
Conclusion
This technical guide has provided a detailed overview of the chemical structure, properties, synthesis, and analysis of quinoline sulfate and 8-hydroxyquinoline sulfate. The clear distinction between these two compounds is essential for researchers in the field. While quinoline sulfate serves as a basic salt, 8-hydroxyquinoline sulfate and its parent compound exhibit significant biological activities that warrant further investigation for potential therapeutic applications. The provided experimental protocols and pathway diagrams serve as a valuable resource for scientists working with these molecules.
